6-[(2,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one
Description
This compound is a benzofuran-3-one derivative featuring a 2,4-dichlorobenzyloxy group at position 6 and a (Z)-configured 3-methyl-2-thienylmethylidene moiety at position 2. Its structure combines halogenated aromatic systems with a heterocyclic thiophene ring, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C21H14Cl2O3S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14Cl2O3S/c1-12-6-7-27-20(12)10-19-21(24)16-5-4-15(9-18(16)26-19)25-11-13-2-3-14(22)8-17(13)23/h2-10H,11H2,1H3/b19-10- |
InChI Key |
OQFPDSLJJNHBKC-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thienyl group to the benzofuran core.
Attachment of the Dichlorobenzyl Group: This can be done through etherification reactions, where the dichlorobenzyl group is introduced using reagents like dichlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-[(2,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(2,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyloxy Group
The 2,4-dichlorobenzyloxy group in the target compound distinguishes it from analogs with alternative halogenation patterns or substituents:
- 6-[(2-Chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one (CAS 620549-58-8): The 2-chlorobenzyl group and furyl substituent may enhance metabolic stability compared to thiophene-containing analogs .
Table 1: Impact of Benzyloxy Substituents
Variations in the Methylidene Moiety
The (Z)-3-methyl-2-thienylmethylidene group is critical for maintaining stereoelectronic compatibility with biological targets:
Table 2: Methylidene Group Modifications
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1700 cm⁻¹, consistent with benzofuran-3-one derivatives .
- NMR : The (Z)-configuration of the methylidene group results in distinct ¹H-NMR chemical shifts for the thienyl protons (δ ~6.9–7.4 ppm) .
- Solubility : The 2,4-dichlorobenzyl group increases logP compared to hydroxy-substituted analogs (e.g., CAS 637753-86-7), likely reducing aqueous solubility .
Biological Activity
6-[(2,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is an organic compound with a complex structure that includes a benzofuran core and various substituents, notably a dichlorobenzyl group and a thienyl group. Its molecular formula is with a molecular weight of approximately 417.3 g/mol. This compound has garnered interest due to its potential biological activities, which are explored in this article.
Chemical Structure and Properties
The IUPAC name of the compound is (2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one. The unique arrangement of the functional groups contributes to its reactivity and biological effects. The presence of chlorine atoms enhances the lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzofuran Core : Cyclization reactions using appropriate precursors.
- Introduction of the Thienyl Group : Cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Dichlorobenzyl Group : Etherification reactions using dichlorobenzyl chloride.
The complexity of these synthetic routes underscores the challenges in producing this compound for research and potential therapeutic applications .
The biological activity of this compound is believed to arise from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects .
Case Studies
A study investigating related compounds found that structural modifications influenced their anticancer efficacy. For instance, compounds with similar benzofuran structures demonstrated selective activity against various cancer cell lines, including Mia PaCa-2 and PANC-1 .
Table 1: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
